

Application Notes: L-Glutamic-2,4,4-D3 Acid in Clinical Research

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Compound of Interest		
Compound Name:	L-Glutamic-2,4,4-D3 acid	
Cat. No.:	B15144147	Get Quote

Introduction

L-Glutamic-2,4,4-D3 acid is a stable, non-radioactive, isotopically-labeled form of L-Glutamic acid, an essential molecule in cellular metabolism.[1] In clinical research, it serves as a high-purity internal standard for the precise quantification of endogenous L-Glutamic acid in various biological matrices. Its primary application lies in metabolic studies, particularly in the fields of oncology, neuroscience, and metabolic disorders, where it is used as a tracer to investigate the dynamics of glutamine and glutamate metabolism.[2][3][4] By replacing hydrogen atoms with deuterium at the 2, 4, and 4 positions, the molecule's mass is increased by three Daltons (M+3), allowing it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) without altering its chemical properties.[5] This enables researchers to perform accurate metabolic flux analysis and quantitative proteomics.[1][6]

Product Specifications

Quantitative data for **L-Glutamic-2,4,4-D3 acid** is summarized in the table below. This information is critical for preparing standards and interpreting experimental results.

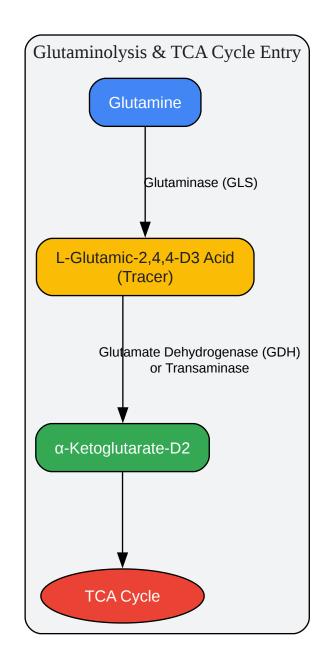


Property	Value	Reference
Synonym	(2S)-2-Aminopentanedioic acid-2,4,4-d3	[5][7]
Molecular Formula	HOOCCD ₂ CH ₂ CD(NH ₂)COOH	[5][7]
Molecular Weight	150.15 g/mol	[5][7]
Isotopic Purity	≥98 atom % D	[5]
Chemical Purity	≥98%	[5][7]
Mass Shift	M+3	[5]
CAS Number	203805-84-9 (Labeled)	[7]
Form	Solid	[5]

Core Clinical Research Applications Metabolic Tracer in Glutaminolysis

Glutamine and glutamate are central to cancer cell metabolism, providing nitrogen for biosynthesis and carbon for replenishing the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis.[4][8] **L-Glutamic-2,4,4-D3 acid** is used as a tracer to monitor this pathway. After introduction into a biological system, the labeled glutamate is metabolized, and the deuterium label can be tracked through downstream metabolites using mass spectrometry. This allows for the precise measurement of metabolic flux through the glutaminase enzyme and into the TCA cycle, providing insights into tumor metabolism and the effects of therapeutic interventions.[8][9]





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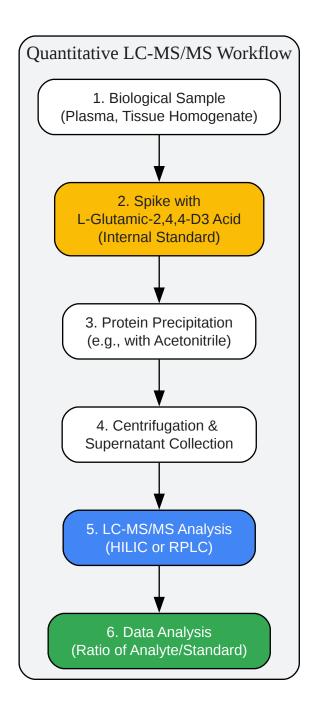
Caption: Metabolic pathway of L-Glutamic acid into the TCA cycle.

Internal Standard for Accurate Quantification

In clinical mass spectrometry, variability during sample preparation and analysis can lead to inaccurate measurements.[10] **L-Glutamic-2,4,4-D3 acid** is an ideal internal standard for quantifying endogenous L-Glutamic acid via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] A known amount of the labeled standard is spiked into each biological sample at the beginning of the workflow. Because it is chemically identical to the endogenous



analyte, it experiences the same extraction loss and ionization suppression or enhancement. By calculating the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard, precise and accurate quantification can be achieved.[12]



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Caption: Workflow for quantification using a stable isotope-labeled standard.



Experimental Protocols

Protocol 1: Quantification of L-Glutamic Acid in Human Plasma by UPLC-MS/MS

This protocol provides a robust method for the simultaneous measurement of L-Glutamic acid and other amino acids in human plasma, adapted from established methodologies.[12]

Objective: To accurately quantify the concentration of endogenous L-Glutamic acid in human plasma samples for clinical research.

Materials:

- L-Glutamic-2,4,4-D3 acid (Internal Standard, IS)
- L-Glutamic acid (Unlabeled standard for calibration curve)
- Human plasma (collected in EDTA or heparin tubes)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes (1.5 mL)

Procedure:

- Preparation of Standards:
 - Prepare a stock solution of L-Glutamic-2,4,4-D3 acid (IS) at 1 mg/mL in ultrapure water.
 From this, prepare a working IS solution at a concentration of approximately 500 ng/mL.
 - Prepare a stock solution of unlabeled L-Glutamic acid at 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution in a surrogate matrix (e.g., water or stripped plasma) to cover the expected physiological range (e.g., 30 ng/mL to 25,000 ng/mL).[12]



- Sample Preparation (Protein Precipitation):
 - Thaw frozen plasma samples on ice.
 - To a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample, calibration standard, or quality control sample.
 - Add 10 μL of the IS working solution to each tube and vortex briefly.
 - Add 200 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 30 seconds.
 - Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
- UPLC-MS/MS Analysis:
 - Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar analytes like amino acids.[11]
 - Column: Acquity UPLC BEH HILIC column (or equivalent)
 - Mobile Phase A: 25 mM Ammonium Formate in water (pH 3.5)[11]
 - Mobile Phase B: Acetonitrile
 - Gradient: Start at high organic content (e.g., 90% B) and decrease to elute analytes.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).



- L-Glutamic Acid Transition: 148.1 -> 84.1
- **L-Glutamic-2,4,4-D3 Acid** Transition: 151.1 -> 87.1
- Note: In-source cyclization of glutamic acid to pyroglutamic acid can occur.[10][12]
 Chromatographic separation is essential to distinguish these, and the use of a stable isotope-labeled internal standard ensures this conversion is accounted for, allowing for accurate quantification.[12]
- Data Analysis:
 - Integrate the peak areas for both the endogenous L-Glutamic acid and the L-Glutamic-2,4,4-D3 acid internal standard.
 - Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
 - Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
 - Determine the concentration of L-Glutamic acid in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

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